molecular formula C8H20Sn B1219993 Tetraethyltin CAS No. 597-64-8

Tetraethyltin

Cat. No.: B1219993
CAS No.: 597-64-8
M. Wt: 234.95 g/mol
InChI Key: RWWNQEOPUOCKGR-UHFFFAOYSA-N
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Description

Tetraethyltin, also known as tetraethyl tin or tetraethylstannane, is an organotin compound with the chemical formula (CH3CH2)4Sn. It consists of a tin atom bonded to four ethyl groups. This compound is a colorless, flammable liquid that is soluble in diethyl ether but insoluble in water. This compound is primarily used in the electronics industry and as a catalyst for olefin polymerization .

Mechanism of Action

Tetraethyltin, also known as Tetraethylstannane, is a chemical compound with the formula (CH3CH2)4Sn . It is an important example of an organotin compound, often abbreviated as TET . This article will explore the mechanism of action of this compound, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It is known that this compound is converted in the body to the more toxic triethyltin , which may interact with various biological targets.

Mode of Action

It is known that this compound can be obtained by reacting ethylmagnesium bromide with tin(iv) chloride . The same reaction can be used to obtain tetra-n-propyltin and tetra-n-butyltin .

Biochemical Pathways

It is known that this compound is converted in the body to the more toxic triethyltin , which may affect various biochemical pathways.

Pharmacokinetics

It is known that this compound is a colourless flammable liquid, soluble in diethyl ether and insoluble in water . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

It is known that this compound is converted in the body to the more toxic triethyltin , which may have various molecular and cellular effects.

Action Environment

It is known that this compound is a colourless flammable liquid , and its physical and chemical properties may be influenced by environmental factors such as temperature and pressure.

Biochemical Analysis

Cellular Effects

Tetraethyltin has profound effects on various types of cells and cellular processes. It can influence cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, this compound exposure has been shown to cause bradycardia, hypertension, and damage to brain cells in the limbic system . These effects are mediated through its interactions with cellular proteins and enzymes, leading to changes in cell signaling and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of more toxic compounds such as triethyltin . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in cell signaling and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may cause mild biochemical changes, while at higher doses, it can lead to significant toxic effects. For instance, high doses of this compound have been reported to cause severe damage to brain cells, leading to neurological symptoms such as memory loss and cognitive impairment . These toxic effects are dose-dependent and highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, including its conversion to more toxic compounds such as triethyltin. This conversion is mediated by enzymes such as cytochrome P450, which catalyzes the oxidation of this compound to triethyltin . The presence of this compound can also affect metabolic flux and metabolite levels, leading to altered biochemical reactions and cellular functions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can accumulate in specific tissues, such as the liver and brain, where it exerts its biochemical effects. The distribution of this compound within the body is influenced by its chemical properties, including its solubility and affinity for specific biomolecules .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. It can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it interacts with enzymes and proteins involved in metabolic processes . These interactions can lead to localized biochemical effects and contribute to the overall impact of this compound on cellular function.

Preparation Methods

Tetraethyltin can be synthesized through several methods:

    Reaction with Ethylmagnesium Bromide: One common method involves reacting tin(IV) chloride with ethylmagnesium bromide (a Grignard reagent). The reaction proceeds as follows[ \text{SnCl}_4 + 4 \text{CH}_3\text{CH}_2\text{MgBr} \rightarrow (\text{CH}_3\text{CH}_2)_4\text{Sn} + 4 \text{MgBrCl} ]

    Reaction with Triethylaluminum: Another method involves the reaction of tin(IV) chloride with triethylaluminum.

    Reaction with Ethyllithium: This compound can also be prepared by reacting stannous chloride with ethyllithium

Chemical Reactions Analysis

Tetraethyltin undergoes various chemical reactions, including:

Common reagents used in these reactions include strong oxidizers and various halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Tetraethyltin has several applications in scientific research and industry:

Comparison with Similar Compounds

Tetraethyltin is part of a broader class of organotin compounds, which include:

Compared to these compounds, this compound is unique in its specific applications in the electronics industry and its use as a catalyst for olefin polymerization. Its physical properties, such as boiling and melting points, also differ from those of its analogs.

Properties

IUPAC Name

tetraethylstannane
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InChI

InChI=1S/4C2H5.Sn/c4*1-2;/h4*1H2,2H3;
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InChI Key

RWWNQEOPUOCKGR-UHFFFAOYSA-N
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Canonical SMILES

CC[Sn](CC)(CC)CC
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Molecular Formula

C8H20Sn
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DSSTOX Substance ID

DTXSID9022073
Record name Tetraethyl tin
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Molecular Weight

234.95 g/mol
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Physical Description

Tetraethyltin is a colorless liquid. Used as biocides, bactericides, fungicides and insecticides; preservatives for wood, textile, paper, and leather. Not registered as a pesticide in the U.S. (EPA, 1998), Colorless liquid; [Hawley], Colorless liquid.
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Boiling Point

358 °F at 760 mmHg (EPA, 1998), 181 °C at 760 mm Hg, 358 °F
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Solubility

Insol in water; soluble in ether, Sol in alcohol, Soluble in organic solvents.
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Density

1.187 at 73.4 °F (EPA, 1998) - Denser than water; will sink, 1.199 at 20 °C/4 °C, 1.187
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Vapor Pressure

1.2 [mmHg], 1.2 mm Hg @ 20 °C
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Color/Form

Colorless liquid

CAS No.

597-64-8
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Melting Point

-170 °F (EPA, 1998), -112 °C, -170 °F
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Q & A

A: Tetraethyltin has a molecular formula of (C2H5)4Sn and a molecular weight of 234.96 g/mol. []

A: Infrared and Raman spectroscopic data are available for this compound, providing information about its molecular vibrations and structure. Studies have analyzed its spectra in comparison to other Tetraalkyltin compounds, like Tetramethyltin, to understand the influence of alkyl groups on the vibrational modes. []

A: this compound undergoes an electrophilic substitution reaction (SE2) with mercury(II) chloride, resulting in the formation of ethylmercury chloride and triethyltin chloride. This reaction has been extensively studied in various solvents, including methanol, t-butyl alcohol, acetonitrile, and mixtures thereof. [, , , , , , , ]

A: Research suggests that the substitution reaction predominantly follows an SE2(open) mechanism, characterized by the direct attack of the electrophilic mercury(II) species on the this compound molecule. This conclusion is supported by observations such as positive kinetic salt effects, increasing rate constants with increasing solvent polarity, and the influence of steric hindrance on the reaction rate. [, , , ]

A: The reaction rate generally increases with increasing solvent polarity. This is attributed to the stabilization of the polar transition state in more polar solvents. For instance, the reaction with mercury(II) chloride is faster in methanol than in t-butyl alcohol. Additionally, the enthalpy and entropy of the transition state are influenced by the solvent composition, impacting the reaction rate. [, , , , ]

A: The reactivity of mercury(II) carboxylates towards this compound depends on the electron-withdrawing or electron-donating nature of the carboxylate group. Carboxylates with electron-withdrawing groups generally exhibit higher reactivity due to the enhanced electrophilicity of the mercury(II) center. [, ]

A: this compound is used as a precursor for the deposition of tin dioxide (SnO2) thin films in various applications. These films are utilized in gas sensors, solar cells, transparent conductive coatings, and as catalysts. this compound allows for precise control over film thickness and properties through techniques like atomic layer deposition (ALD). [, , , , ]

A: Yes, this compound serves as an n-type dopant in the growth of semiconductors like indium phosphide (InP) and indium gallium arsenide (InGaAs) using techniques like metalorganic chemical vapor deposition (MOCVD). It allows for achieving high doping concentrations while maintaining good electrical properties. [, , ]

A: Research indicates that this compound is metabolized in mammals, primarily in the liver, by the cytochrome P450 enzyme system. This metabolic process leads to the formation of triethyltin and other metabolites, which are responsible for the compound's toxicity. []

A: this compound is a potent neurotoxin that primarily affects the central nervous system. Exposure to this compound can lead to severe neurological damage, including edema in the white matter of the brain. The compound disrupts cellular respiration and causes mitochondrial damage, leading to cell death. []

A: this compound, previously used as an antifouling agent in marine paints, is highly toxic to aquatic organisms. Its release into the environment has led to significant contamination of water bodies, posing risks to marine life and ecosystems. []

A: Several analytical techniques are employed for the detection and quantification of this compound. These include gas chromatography coupled with various detectors like flame ionization detection (GC-FID), laser-enhanced ionization (GC-LEI), laser-induced atomic fluorescence (GC-LIAF), and mass spectrometry (GC-MS). These techniques allow for sensitive and selective determination of this compound in environmental and biological samples. [, , ]

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